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Compound of Interest

(Tetrahydro-2H-thiopyran-4-
Compound Name:
yl)methanol

Cat. No.: B017204

This technical guide provides an in-depth analysis of the spectroscopic data for (Tetrahydro-
2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8).[1][2] Aimed at researchers, scientists,
and professionals in drug development, this document synthesizes predictive data with
established spectroscopic principles to offer a comprehensive characterization of this important
chemical intermediate. While raw spectral data for this specific compound is proprietary to
databases such as ChemicalBook, this guide will provide a robust interpretation based on
analogous compounds and first principles, enabling scientists to effectively identify and
characterize (Tetrahydro-2H-thiopyran-4-yl)methanol.[3]

Introduction

(Tetrahydro-2H-thiopyran-4-yl)methanol, with the molecular formula CsH120S and a
molecular weight of 132.22 g/mol , is a heterocyclic compound featuring a saturated six-
membered ring containing a sulfur atom (a thiane ring) and a hydroxymethyl substituent at the
4-position.[1][4] Its structural similarity to (tetrahydro-2H-pyran-4-yl)methanol, a commonly used
building block in medicinal chemistry, underscores its potential utility in the synthesis of novel
therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for
reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The following sections detail the predicted *H and 13C NMR spectra of
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(Tetrahydro-2H-thiopyran-4-yl)methanol.

'H NMR Spectroscopy

The *H NMR spectrum of (Tetrahydro-2H-thiopyran-4-yl)methanol is expected to exhibit
distinct signals corresponding to the protons of the thiane ring and the hydroxymethyl group.
The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen
atoms and the conformational flexibility of the six-membered ring.

Predicted *H NMR Data (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale and
Comparative
Analysis

~3.50 d,J=6.5Hz

2H

-CH20H

The methylene
protons adjacent
to the hydroxyl
group are
expected to
appear as a
doublet due to
coupling with the
methine proton
at C4. The
chemical shift is
downfield due to
the deshielding
effect of the

oxygen atom.

~2.70-2.85 m

4H

-CH2-S-CH2-
(axial &

equatorial)

The four protons
on the carbons
adjacent to the
sulfur atom (C2
and C6) are
expected to be in
a complex
multiplet. The
axial and
equatorial
protons will have
different
chemical shifts
due to the
anisotropy of the
C-S bond and
ring

conformation,
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leading to a

broader signal.

~1.80-1.95 m 1H

-CH-CH:0H

This methine
proton at the C4
position is
coupled to the
protons of the
hydroxymethyl
group and the
adjacent
methylene
groups of the
ring, resulting in
a complex

multiplet.

~1.60-1.75 m 4H

-CH-CH2-CH2-S
(axial &

equatorial)

The methylene
protons at the C3
and C5 positions
will appear as a
complex multiplet
due to axial and
equatorial
environments
and coupling with
neighboring

protons.

~1.55 t,J=6.0 Hz 1H

-CH20H

The hydroxyl
proton signal is
typically a broad
singlet or, in this
case, a triplet if
coupling to the
adjacent
methylene
protons is

resolved. Its

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

chemical shift is
concentration-
dependent and
can be confirmed
by D20

exchange.

Causality in Experimental Choices:

e Solvent Selection: Deuterated chloroform (CDCIs) is a common choice for non-polar to
moderately polar compounds, offering good solubility and minimal interference in the proton
spectrum.

o Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish between
the various proton environments in the molecule.

o Comparative Data: The *H NMR data for the oxygen analog, (tetrahydro-2H-pyran-4-
yl)methanol, shows protons adjacent to the oxygen at 6 3.22-3.25 ppm.[5] The protons
adjacent to the less electronegative sulfur in our target molecule are expected to be further
upfield, consistent with our prediction of ~2.70-2.85 ppm.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (Tetrahydro-2H-thiopyran-4-
yl)methanol in ~0.7 mL of CDCls.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

o Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

e Analysis: Integrate the signals to determine the relative number of protons and measure the
coupling constants (J-values) to deduce connectivity.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted 3C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment Rationale

The carbon of the

hydroxymethyl group is
~68.0 -CH:20H y N Y 9 ) P

significantly deshielded by the

attached oxygen atom.

The methine carbon at the C4
~40.0 -CH-CH20H .
position.

The C3 and C5 carbons are in
~32.0 -CH-CH2-CH2-S identical chemical

environments.

The C2 and C6 carbons are

adjacent to the sulfur atom and
~29.0 -CH2-S-CHz2-

are expected to be the most

upfield of the ring carbons.

Causality in Experimental Choices:

» Broadband Decoupling: A proton-decoupled 3C NMR experiment is standard practice to
simplify the spectrum to a series of singlets, where each peak corresponds to a unique
carbon environment.

o DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment
can be performed to differentiate between CH, CHz2, and CHs groups, confirming the
assignments.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber ) . ]
Intensity Assignment Functional Group
(cm™)
3600 - 3200 Strong, Broad O-H stretch Alcohol
2950 - 2850 Strong C-H stretch Aliphatic
1470 - 1430 Medium C-H bend (scissoring) -CHz-
1050 - 1000 Strong C-O stretch Primary Alcohol
~ 700 Weak to Medium C-S stretch Thioether

Interpretation:

e The most prominent feature will be the broad O-H stretching band in the 3600-3200 cm~1
region, which is characteristic of an alcohol and broadened due to hydrogen bonding.[6]

e Strong absorptions in the 2950-2850 cm~! range are indicative of the aliphatic C-H bonds of
the thiopyran ring and the hydroxymethyl group.[7][8]

e Astrong C-O stretching vibration is expected around 1050-1000 cm~1, confirming the
presence of a primary alcohol.[7]

e The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less
diagnostic. However, its presence can be inferred by comparing the spectrum to that of the
parent compound, thiane.[9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
o Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

e Background Scan: Perform a background scan of the empty ATR accessory.
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e Sample Scan: Acquire the IR spectrum of the sample.

o Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol)
after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern (Electron lonization - EI)

mlz Proposed Fragment Rationale

Molecular ion peak. Expected
132 [M]* to be of low to moderate

intensity.

Loss of a water molecule, a
114 [M - H20]* common fragmentation

pathway for alcohols.[10][11]

Alpha-cleavage with loss of the

101 [M - CH20H]* _
hydroxymethyl radical.
Fragmentation of the thiane
73 [CsHsS]H ]
ring.
Complex ring cleavage, a
57 [CaHo]* or [C3HsO]* characteristic fragmentation for
cyclic alcohols.[11]
A prominent peak for primary
31 [CH20H]* alcohols resulting from alpha-

cleavage.[11]

Interpretation:

The molecular ion peak at m/z 132 should be observable. A significant peak at m/z 114,
corresponding to the loss of water, is highly anticipated. The base peak could be at m/z 101
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due to the stable thiane cation formed after the loss of the hydroxymethyl radical. The presence
of a peak at m/z 31 would be strong evidence for the primary alcohol moiety.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g.,
dichloromethane or ethyl acetate).

e GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.qg.,
DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.

« lonization: Utilize electron ionization (El) at 70 eV.
e Mass Analysis: Scan a mass range of m/z 30-200.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualizing the Structure and Spectroscopic
Relationships

The following diagrams illustrate the molecular structure and the logical workflow for
spectroscopic analysis.

Caption: Molecular structure of (Tetrahydro-2H-thiopyran-4-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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